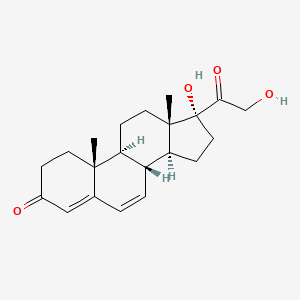

17,21-Dihydroxypregna-4,6-diene-3,20-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3-4,11,15-17,22,25H,5-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAWGBBOUUOQBP-OBQKJFGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C(=O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280228 | |

| Record name | 17,21-Dihydroxypregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70081-51-5 | |

| Record name | NSC16019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17,21-Dihydroxypregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Structural Elucidation of 17,21 Dihydroxypregna 4,6 Diene 3,20 Dione from Natural Sources

Identification in Plant Extracts

There are no available scientific reports identifying 17,21-Dihydroxypregna-4,6-diene-3,20-dione in any plant extracts. The focus of phytochemical research on steroidal compounds has led to the discovery of a wide array of structures, but not this specific diene.

Spectroscopic Methodologies for Definitive Structural Assignment

While the definitive structural assignment of a novel or known compound relies on a combination of spectroscopic methods, no published experimental data for this compound could be located. The following sections describe the principles of the techniques that would be applied for its structural elucidation, should the compound be isolated or synthesized.

Advanced NMR techniques, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, would be essential for the structural elucidation of this compound. These methods would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the steroid backbone and the positions of the hydroxyl and carbonyl functional groups, as well as the characteristic signals for the conjugated diene system in the A and B rings.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom No. | Predicted Chemical Shift (ppm) |

|---|---|

| C-3 | ~186 |

| C-4 | ~124 |

| C-5 | ~140 |

| C-6 | ~128 |

| C-7 | ~142 |

| C-17 | ~90 |

| C-20 | ~209 |

| C-21 | ~68 |

Note: These are hypothetical predicted values and not based on experimental data.

HRMS would be employed to determine the precise elemental composition of this compound, confirming its molecular formula of C₂₁H₂₈O₄. Fragmentation analysis would provide further structural information, revealing characteristic losses of water from the hydroxyl groups and cleavage of the side chain.

In the event that suitable crystals could be obtained, single-crystal X-ray crystallography would provide the most definitive three-dimensional structure of this compound. This technique would unambiguously determine the absolute and relative stereochemistry of all chiral centers, as well as provide precise bond lengths and angles.

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are fundamental for the isolation and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) would be the primary technique for the purification and purity assessment of this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

Table 2: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~240 nm |

| Injection Volume | 10 µL |

Note: These are example parameters and would require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)

There is no available data on the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound isolated from natural sources.

Chemical Synthesis and Derivatization Strategies for 17,21 Dihydroxypregna 4,6 Diene 3,20 Dione and Analogues

Total Synthesis Approaches to the Pregnane (B1235032) Skeleton

Total synthesis provides a versatile route to the pregnane skeleton, allowing for the construction of novel analogues not accessible from natural precursors. A key challenge in the total synthesis of steroids is the stereocontrolled assembly of the tetracyclic core. One notable strategy involves an acetylene-cation cyclization of a 1-(pent-3-ynyl)perhydro-2-phenanthrol, which can be prepared from a ring-D-aromatic steroid precursor. mdpi.com This method efficiently constructs the complete pregnane framework, as demonstrated in the total synthesis of (+)-5α-dihydropregnenolone. mdpi.com

Other approaches build upon foundational strategies in steroid synthesis, such as the Velluz synthesis, which offers an economical and convergent route to estrone that can be adapted for other steroid cores. nih.gov The Johnson synthesis of progesterone (B1679170), another key pregnane steroid, showcases a different strategy involving a series of cyclization and migration reactions initiated from an acyclic polyene precursor. nih.gov These total synthesis methodologies, while often complex, offer the ultimate flexibility in designing the steroid nucleus from the ground up.

Stereoselective and Regiospecific Introduction of Functional Groups

The biological activity of steroids is critically dependent on the precise arrangement of functional groups. Therefore, the stereoselective and regiospecific introduction of the Δ4,6-diene system and the hydroxyl groups at the C-17 and C-21 positions are paramount in the synthesis of 17,21-Dihydroxypregna-4,6-diene-3,20-dione.

The conjugated 4,6-diene-3-one moiety is a crucial structural feature of many biologically active steroids. Its synthesis from a Δ4-en-3-one precursor can be challenging due to the potential for side reactions. google.com Several methods have been developed to efficiently introduce the second double bond at the C-6 position.

One common and effective strategy involves a two-step bromination-dehydrobromination sequence. nih.govresearchgate.net The starting Δ4-en-3-one steroid is first treated with a brominating agent, such as N-bromosuccinimide, to introduce a bromine atom at the C-6 position. nih.gov Subsequent elimination of hydrogen bromide, typically using a base in a solvent like dimethylformamide, generates the desired Δ4,6-diene system. nih.govresearchgate.net

Alternatively, direct dehydrogenation of the Δ4-en-3-one can be achieved using high-potential quinones. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or chloranil (tetrachloro-p-benzoquinone) are effective for this transformation, often carried out in solvents such as tert-butanol or xylene. mdpi.com This method avoids the use of halogenated intermediates.

Table 1: Methods for the Synthesis of the Δ4,6-Diene System

| Method | Key Reagents | Starting Material | Description |

|---|---|---|---|

| Bromination-Dehydrobromination | N-Bromosuccinimide (NBS), Lithium Bromide, Lithium Carbonate, Dimethylformamide (DMF) | Δ4-en-3-one steroid | A two-step process involving the introduction of a bromine atom at C-6, followed by elimination to form the C6-C7 double bond. nih.govresearchgate.net |

| Direct Dehydrogenation | Chloranil (Tetrachloro-p-benzoquinone) or DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) | Δ4-en-3-one steroid | A one-step oxidation that directly removes hydrogen atoms from C-6 and C-7 to introduce the double bond. mdpi.com |

The introduction of hydroxyl groups at the C-17 and C-21 positions to form the dihydroxyacetone side chain is a critical step. Chemical hydroxylation of the steroid core can be difficult to control, as many reagents lack the required regioselectivity, often leading to a mixture of products and the need for complex protection-deprotection schemes. nih.gov

C-17 Hydroxylation: The tertiary C-17 hydroxyl group is typically introduced as part of the construction of the C-17 side chain. This often involves the addition of a two-carbon unit to a 17-keto steroid precursor.

C-21 Hydroxylation: Achieving selective hydroxylation at the C-21 position is particularly challenging via purely chemical methods due to the presence of other reactive sites. nih.gov While methods using reagents like lead tetra-acetate on a 20-hemiacetal intermediate have been reported, they can have limitations. semanticscholar.org

To overcome these challenges, biocatalytic and chemoenzymatic approaches have become increasingly important. Cytochrome P450 monooxygenases (CYPs) are enzymes known for their ability to perform highly regio- and stereoselective hydroxylations on complex molecules like steroids. nih.govnih.gov Specifically, the enzyme CYP21A2 can perform a highly selective hydroxylation at the C-21 position of progesterone and 17α-hydroxyprogesterone. nih.govnih.gov This enzymatic approach offers a more direct and environmentally friendly route to the C-21 hydroxylated steroid core, avoiding the harsh reagents and multi-step procedures of traditional chemical synthesis. nih.gov

Synthetic Routes from Steroidal Precursors (e.g., Androstane (B1237026) Derivatives)

A practical and economically viable approach to synthesizing this compound is through the modification of abundant steroidal precursors, such as androstane derivatives. Androstenedione (B190577) (AD), a C19 steroid, is a common starting material that can be elaborated to introduce the required C21 dihydroxyacetone side chain. researchgate.net

A reported synthetic route to a key intermediate, pregn-4-ene-17α,21-dihydroxy-3,20-dione-21-acetate, starts from androstenedione. researchgate.net This transformation involves several key steps to build the C-17 side chain and introduce the necessary oxygenation. The process demonstrates the conversion of a C19 androstane into a C21 pregnane. unimi.itresearchgate.net The final step to obtain the target molecule would involve the introduction of the C-6 double bond as described in section 3.2.1.

Table 2: Key Synthetic Steps from Androstenedione to a Pregnane Intermediate

| Step | Reaction Type | Key Reagents/Process | Purpose |

|---|---|---|---|

| 1 | Protection | Etherification | To protect reactive functional groups on the steroid nucleus. researchgate.net |

| 2 | C-C Bond Formation | Wittig Reaction | To add a two-carbon unit at the C-17 position, initiating the construction of the side chain. researchgate.net |

| 3 | Oxidation/Hydroxylation | KMnO₄ Oxidation | To introduce hydroxyl groups onto the newly formed side chain. researchgate.net |

| 4 | Oxidation | Pyridine-SO₃ Oxidation | To complete the formation of the dihydroxyacetone side chain functionality. researchgate.net |

Synthesis of Modified this compound Analogues

Modification of the parent steroid structure is a common strategy to alter its physicochemical properties, pharmacokinetic profile, and biological activity. For this compound, derivatization of the hydroxyl groups at C-17 and C-21 is of particular interest for developing prodrugs and conducting structure-activity relationship (SAR) studies. google.com

The hydroxyl groups at C-17 and C-21 are convenient handles for chemical modification, primarily through esterification and, to a lesser extent, etherification.

Prodrug Design: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. Esterification of corticosteroids is a widely used prodrug strategy. google.comnih.gov For example, creating a 21-ester can increase the water solubility of a lipophilic steroid, making it suitable for certain formulations. researchgate.net Conversely, esterification with a more lipophilic group can enhance absorption through the skin for topical applications. These esters are designed to be hydrolyzed by esterase enzymes in the body to release the active parent steroid. researchgate.net

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying a molecule's structure and evaluating the effect on its biological activity to understand which parts of the molecule are important for its function. By synthesizing a series of ester or ether analogues of this compound with varying chain lengths, steric bulk, or electronic properties, researchers can probe the requirements of the biological target. This information is crucial for designing new analogues with improved potency or selectivity. For instance, methods have been developed for the selective synthesis of 17-position steroidal carboxylates, which allows for the creation of specific analogues for these studies.

Table of Compound Names

Table 3: Chemical Compounds Mentioned

| Common Name | Systematic Name |

|---|---|

| This compound | (8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one |

| Progesterone | Pregn-4-ene-3,20-dione |

| Androstenedione (AD) | Androst-4-ene-3,17-dione |

| Estrone | (8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-one |

| Pregnenolone (B344588) | (3β)-3-Hydroxypregn-5-en-20-one |

| Cholest-4,6-dien-3-one | (8S,9S,10R,13R,14S,17R)-17-[(2R)-6-methylheptan-2-yl]-10,13-dimethyl-1,2,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one |

| 17α-Hydroxyprogesterone | 17-Hydroxypregn-4-ene-3,20-dione |

Introduction of Additional Halogen or Alkyl Substituents

The introduction of halogen or alkyl groups into the this compound scaffold can significantly modify its biological activity. While direct synthetic routes for the halogenation and alkylation of this specific dienone are not extensively detailed in publicly available literature, strategies can be inferred from the synthesis of structurally related pregnane derivatives, such as delmadinone acetate (B1210297), cyproterone acetate, and various 6-alkylated pregnadienes. These analogues share the crucial 4,6-diene system or possess substituents in close proximity, providing valuable insights into potential synthetic pathways.

The primary sites for introducing these substituents are typically the C6 and C7 positions, owing to the reactivity of the conjugated diene system. The electronic nature of the diene influences the regioselectivity of electrophilic and nucleophilic additions, as well as pericyclic reactions.

Halogenation Strategies

The introduction of a halogen atom, most commonly chlorine or fluorine, at the C6 position of a 4,6-diene-3-one steroid system is a key modification in the synthesis of several potent steroidal compounds. For instance, delmadinone acetate, a chlorinated derivative, features a chloro-substituent at the C6 position.

A common strategy to introduce a 6-chloro substituent into a 4,6-diene-3-one system involves the reaction of the corresponding 3-keto-4-ene steroid with a chlorinating agent. A potential synthetic approach for the halogenation of this compound could involve the following conceptual steps:

Protection of Hydroxyl Groups: The 17- and 21-hydroxyl groups are typically protected to prevent unwanted side reactions. Acetylation is a common protective strategy.

Epoxidation of the 4-ene: The protected 17,21-diacetoxypregna-4-ene-3,20-dione can be treated with an epoxidizing agent, such as a peroxy acid, to form the corresponding 4,5-epoxide.

Epoxide Opening and Dehydration: The epoxide ring can be opened with a hydrogen halide (e.g., HCl) to introduce a chlorine atom at C6 and a hydroxyl group at C5. Subsequent dehydration would then generate the 4,6-diene with the desired C6-chloro substituent.

An alternative approach could involve the direct reaction of the 4,6-diene with a suitable halogenating agent, although controlling the regioselectivity might be challenging.

Alkylation Strategies

The introduction of alkyl groups, particularly methyl groups, at the C6 position can also profoundly impact the biological properties of pregnadiene derivatives. The synthesis of 6,17α-dimethyl-4,6-pregnadiene-3,20-dione provides a relevant example of C6-alkylation.

A plausible synthetic route for the introduction of a C6-alkyl group onto the this compound backbone could be envisioned as follows:

Protection of Functional Groups: Similar to halogenation, the hydroxyl groups at C17 and C21 would likely require protection as acetates or another suitable protecting group.

Enamine Formation: The 3-keto group of the protected steroid can be reacted with a secondary amine (e.g., pyrrolidine) to form a dienamine. This alters the electronic properties of the diene system and directs the alkylation to the C6 position.

Alkylation: The dienamine can then be reacted with an alkyl halide (e.g., methyl iodide) to introduce the alkyl group at the C6 position.

Hydrolysis: Subsequent hydrolysis of the resulting iminium salt would regenerate the 3-keto group, yielding the 6-alkylated product.

Another potential method involves the reaction of a 3-keto-4-ene precursor with a Grignard reagent in the presence of a copper catalyst, which can favor 1,6-conjugate addition to introduce an alkyl group at the C6 position, followed by oxidation to re-form the 4,6-diene system.

The table below summarizes the key reagents and reaction types that could be employed for the introduction of halogen and alkyl substituents into the this compound framework, based on the synthesis of related compounds.

| Modification | Position | Potential Reagents | Key Reaction Type | Relevant Analogue |

| Halogenation | C6 | Peroxy acid, HCl | Epoxidation followed by ring opening and dehydration | Delmadinone acetate |

| Halogenation | C6 | N-Chlorosuccinimide (NCS) | Electrophilic addition | Cyproterone acetate |

| Alkylation | C6 | Pyrrolidine, Alkyl halide | Stork enamine alkylation | 6-methylpregnadiene derivatives |

| Alkylation | C6 | Grignard reagent, Cu(I) salt | Conjugate addition | 6-alkylated steroids |

It is important to note that the specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for the this compound substrate to achieve the desired products in good yields. The reactivity of the 4,6-diene system and the presence of multiple functional groups necessitate careful planning of the synthetic strategy, including the use of appropriate protecting groups.

Biosynthesis and Microbial Biotransformation of Pregnane Derived Dienes

Enzymatic Pathways in Natural Pregnane (B1235032) Production

The natural biosynthesis of pregnane steroids is a fundamental physiological process originating from cholesterol. This multi-step conversion is orchestrated by a series of highly specific enzymes primarily located in the mitochondria and endoplasmic reticulum of steroidogenic cells in tissues like the adrenal glands and gonads. numberanalytics.comuc.edu

The initial and rate-limiting step in the creation of all steroid hormones is the conversion of cholesterol to pregnenolone (B344588). numberanalytics.comnumberanalytics.com This reaction is catalyzed by the cytochrome P450 side-chain cleavage enzyme, commonly known as P450scc or CYP11A1. numberanalytics.comwikipedia.org The transport of cholesterol into the mitochondria, where CYP11A1 is located, is a critical regulatory point, facilitated by the Steroidogenic Acute Regulatory (StAR) protein. numberanalytics.com

Once pregnenolone is formed, it serves as the central precursor for all classes of steroid hormones. wikipedia.org To generate progesterone (B1679170), a key C21 pregnane steroid, pregnenolone undergoes a two-step reaction catalyzed by a single enzyme complex: 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD). numberanalytics.comwikipedia.org This enzyme first oxidizes the 3β-hydroxyl group to a 3-keto group and then isomerizes the double bond from the B-ring (Δ⁵) to the A-ring (Δ⁴), yielding progesterone. wikipedia.org From progesterone, a cascade of further enzymatic modifications, including hydroxylations at various positions, can occur to produce a diverse array of pregnane derivatives.

Table 1: Key Enzymes in the Initial Biosynthesis of Pregnane Steroids

| Enzyme | Abbreviation | Function | Cellular Location |

|---|---|---|---|

| Cytochrome P450 Side-Chain Cleavage | CYP11A1 (P450scc) | Catalyzes the conversion of cholesterol to pregnenolone. numberanalytics.comnumberanalytics.com | Mitochondria |

| 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase | 3β-HSD | Converts pregnenolone to progesterone. numberanalytics.comnumberanalytics.com | Endoplasmic Reticulum |

Microbial Conversion Processes for Steroid Modification

Microbial biotransformation has become an indispensable tool in steroid chemistry, offering high regio- and stereoselectivity that is often difficult to achieve through conventional chemical synthesis. wjpls.orgbohrium.com Microorganisms possess a vast arsenal (B13267) of enzymes capable of performing specific modifications on the steroid nucleus, including hydroxylations, dehydrogenations, and side-chain cleavage. researchfloor.orgslideshare.net

Filamentous fungi are particularly renowned for their versatile steroid-transforming capabilities. nih.gov For decades, they have been employed in the industrial production of steroid hormones due to their powerful hydroxylase systems. nih.govnih.gov

One of the most historically significant fungal biotransformations is the 11α-hydroxylation of progesterone by species of the genera Rhizopus and Aspergillus. nih.govacs.org This reaction was a critical breakthrough for the cost-effective synthesis of corticosteroids like cortisone (B1669442) and hydrocortisone. acs.org For example, Rhizopus nigricans and Rhizopus oryzae are highly efficient at introducing a hydroxyl group at the 11α position of the progesterone core. nih.govnih.gov Similarly, Aspergillus ochraceus has been used on an industrial scale for the 11α-hydroxylation of progesterone and other pregnane intermediates like Reichstein's Substance S. nih.govnih.gov

Beyond hydroxylation, fungi can perform other complex modifications. Fungi from the Penicillium and Fusarium genera are known to catalyze Baeyer-Villiger oxidations, which can lead to the cleavage of the C17 side chain of pregnanes, converting them into androstane (B1237026) derivatives like testololactone (B45059). researchgate.netnih.gov For instance, Penicillium lanosocoeruleum can transform progesterone into testololactone through a pathway that involves cleavage of the pregnane side chain. nih.gov Some fungal strains can introduce multiple modifications in a single fermentation process. researchgate.net

Table 2: Examples of Fungal Biotransformation of Pregnane Steroids

| Fungal Species | Substrate | Major Transformation(s) | Key Product(s) |

|---|---|---|---|

| Rhizopus oryzae | Progesterone | 11α-hydroxylation, 6β-hydroxylation | 11α-hydroxyprogesterone nih.gov |

| Aspergillus brasiliensis | Progesterone | Hydroxylation | 11α-hydroxyprogesterone, 14α-hydroxyprogesterone, 21-hydroxyprogesterone nih.gov |

| Aspergillus ochraceus | Progesterone | 11α-hydroxylation | 11α-hydroxyprogesterone nih.gov |

| Penicillium lanosocoeruleum | Progesterone | Side-chain cleavage, Baeyer-Villiger oxidation | Testololactone nih.gov |

Bacterial systems are also pivotal in steroid biotransformation, particularly for reactions like dehydrogenation. The introduction of a double bond at the C1-C2 position of the steroid A-ring is a common and important modification that often enhances the biological activity of corticosteroids. nih.gov

The actinobacterium Nocardioides simplex (previously classified under genera such as Arthrobacter and Corynebacterium) is a well-studied and industrially significant microorganism known for its high 3-ketosteroid-Δ¹-dehydrogenase (KSTD) activity. nih.govresearchgate.nettrea.com This enzyme selectively introduces a double bond between C1 and C2 of various 3-keto steroids, including pregnane derivatives. nih.gov This transformation is a key step in the production of widely used anti-inflammatory drugs like prednisone (B1679067) and prednisolone (B192156) from their precursors, cortisone and hydrocortisone. nih.gov

The Δ¹-dehydrogenase from N. simplex is an intracellular enzyme that can be membrane-associated. nih.gov While highly efficient, whole-cell biotransformations with wild-type strains can sometimes lead to undesirable side reactions, such as the reduction of the 20-carbonyl group to a 20β-hydroxy group. nih.gov To overcome this, significant research has focused on genetic engineering approaches, such as expressing the KSTD enzyme from N. simplex in other host organisms like Mycolicibacterium, to create recombinant strains with high selectivity and yield for the 1,2-dehydrogenation reaction. nih.govnih.gov

Characterization of Novel Metabolites and Metabolic Pathways

Microbial biotransformation serves not only as a production tool but also as a discovery engine for novel steroid structures with potentially new biological activities. When a steroid substrate is introduced to a microbial culture, the organism's metabolic enzymes can modify it in unexpected ways, leading to the generation of previously uncharacterized metabolites.

For example, the biotransformation of Δ¹-progesterone with six different strains of entomopathogenic filamentous fungi resulted in six distinct derivatives, including products of dihydroxylation and side-chain cleavage, such as 6β,11α-dihydroxypregn-1,4-diene-3,20-dione and 6β,17β-dihydroxyandrost-1,4-diene-3-one. nih.gov Similarly, the incubation of the anti-inflammatory steroid medrysone (B1676148) with various fungi yielded seven new metabolites, which were the result of hydroxylations at various positions (e.g., C-14α, C-6β, C-15β) and oxidations. researchgate.net

The characterization of these novel compounds requires sophisticated analytical techniques, such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, to fully elucidate their structures. researchgate.net Once a new metabolite is identified, researchers can propose a metabolic pathway. For instance, the conversion of progesterone to testololactone by Penicillium species is understood to be a multi-step process involving Baeyer-Villiger oxidation to form an acetate (B1210297) ester, followed by hydrolysis, oxidation, and a second Baeyer-Villiger oxidation to form the final lactone. nih.gov The discovery of such pathways highlights the complex enzymatic machinery within these microorganisms and offers new routes for the synthesis of unique steroidal compounds.

Induction Mechanisms of Steroid-Modifying Enzymes in Biotransformation Systems

The expression and activity of steroid-transforming enzymes in microorganisms are tightly regulated processes. nih.gov Understanding these induction mechanisms is crucial for optimizing biotransformation yields in industrial settings. In many cases, the enzymes are inducible, meaning their synthesis is significantly increased in the presence of a specific substrate or inducer molecule. doubtnut.com

In fungi, the steroid substrate itself often acts as an inducer. For example, the presence of progesterone was found to induce the expression of the CYP509C12 gene, which codes for the 11α-steroid hydroxylase in Rhizopus oryzae. nih.gov Similarly, progesterone and androstenedione (B190577) have been shown to be effective inducers for Baeyer-Villiger monooxygenases in other fungal species. researchgate.net

In higher organisms, a key regulator of xenobiotic (including steroid) metabolism is the Pregnane X Receptor (PXR), a nuclear receptor that functions as a ligand-activated transcription factor. wikipedia.orgoup.com PXR is considered a master sensor of foreign chemicals. frontiersin.org Upon activation by a wide range of compounds, including steroids like dexamethasone, PXR forms a heterodimer with the Retinoid X Receptor (RXR). wikipedia.orgoup.com This complex then binds to specific response elements on the DNA, upregulating the expression of genes encoding Phase I metabolizing enzymes (e.g., cytochrome P450s like CYP3A4), Phase II conjugating enzymes, and drug transporters. wikipedia.orgtandfonline.com While PXR is a mammalian receptor, the study of its induction mechanisms provides a model for understanding how cells sense and respond to steroid molecules, principles that are mirrored in microbial systems where substrates trigger the expression of the necessary catabolic enzymes. nih.govnih.gov

Molecular and Cellular Mechanisms of Action of 17,21 Dihydroxypregna 4,6 Diene 3,20 Dione

Receptor Interactions and Binding Kinetics

The biological activity of corticosteroids is primarily mediated through their interaction with intracellular receptors. For 17,21-Dihydroxypregna-4,6-diene-3,20-dione, the glucocorticoid receptor (GR) is the principal target.

Glucocorticoid Receptor (GR) Agonism and Antagonism

It is hypothesized that this compound acts as an agonist at the glucocorticoid receptor. Upon binding, it would induce a conformational change in the receptor, leading to the dissociation of heat shock proteins and subsequent translocation of the ligand-receptor complex into the nucleus. The potential for antagonistic properties is considered low, given its structural similarity to known GR agonists. However, the unique 4,6-diene structure could introduce subtle changes in receptor interaction that might confer partial agonist or even antagonist activity under certain cellular contexts. Further research is required to definitively characterize its functional effects on the GR.

Analysis of Receptor-Ligand Binding Domains and Stereospecificity

Table 1: Predicted Key Interactions of this compound with the Glucocorticoid Receptor Ligand-Binding Domain

| Functional Group of Ligand | Potential Interacting Residues in GR LBD | Type of Interaction |

| C3-keto | Gln570, Arg611 | Hydrogen Bond |

| C20-keto | Asn564 | Hydrogen Bond |

| C17-hydroxyl | Gln642, Thr739 | Hydrogen Bond |

| C21-hydroxyl | Arg611 | Hydrogen Bond |

| Steroid Backbone | Multiple hydrophobic residues | Van der Waals forces |

Note: The interacting residues are based on known structures of other glucocorticoids bound to the GR and are predictive for this compound.

Modulation of Gene Expression and Transcriptional Activity

The primary mechanism of glucocorticoid action involves the regulation of gene transcription. The this compound-GR complex is expected to modulate the expression of a wide array of genes, particularly those involved in inflammation and the immune response.

Regulation of Inflammatory Gene Networks

A key anti-inflammatory mechanism of glucocorticoids is the transrepression of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). The activated GR complex can interfere with the activity of these factors, leading to a downregulation of genes encoding cytokines, chemokines, and adhesion molecules. It is anticipated that this compound would exhibit similar transrepressive activities.

Impact on Immune Response-Related Gene Transcription

In addition to transrepression, the this compound-GR complex is predicted to directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, a process known as transactivation. This can lead to the increased expression of anti-inflammatory and immunosuppressive proteins, such as annexin A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).

Effects on Intracellular Signaling Cascades

Beyond the genomic effects, rapid, non-genomic actions of glucocorticoids have been described. These are thought to be mediated by membrane-bound GRs or through direct physicochemical interactions with cellular membranes. It is plausible that this compound could also exert such effects. Potential non-genomic actions could include the modulation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways. For instance, the activation of MKP-1 via the genomic pathway can lead to the dephosphorylation and inactivation of MAPKs like p38 and JNK, which are key players in the inflammatory response. Direct, non-genomic modulation of these pathways by this compound remains a speculative but important area for future investigation.

Table 2: Summary of Predicted Molecular and Cellular Mechanisms of Action

| Mechanism Category | Specific Action | Predicted Outcome |

| Receptor Interactions | Agonism at the Glucocorticoid Receptor | Activation of GR signaling |

| Binding to the Ligand-Binding Domain | Formation of a stable receptor-ligand complex | |

| Gene Expression | Transrepression of NF-κB and AP-1 | Decreased expression of pro-inflammatory genes |

| Transactivation via GREs | Increased expression of anti-inflammatory genes | |

| Intracellular Signaling | Modulation of MAPK pathways | Attenuation of inflammatory signaling |

Investigation of Protein Kinase and Phosphatase Activities

The direct effects of this compound on the activities of specific protein kinases and phosphatases have not been extensively characterized in publicly available scientific literature. Steroid hormones can indirectly influence phosphorylation cascades by activating their cognate nuclear receptors, which in turn regulate the transcription of genes encoding kinases, phosphatases, or their regulatory proteins. However, direct, non-genomic actions of steroids on kinase signaling pathways are also recognized. Further research is required to determine if this compound can directly modulate the activity of key cellular kinases (e.g., MAPKs, PI3K/Akt) or phosphatases (e.g., PP1, PP2A), which would represent a significant aspect of its molecular mechanism.

Crosstalk with Other Nuclear Receptor Pathways

The interaction of this compound with other nuclear receptor pathways is a critical area of investigation for understanding its broader physiological effects. Nuclear receptor crosstalk is a well-established phenomenon where the signaling pathways of different nuclear receptors influence one another. nih.govnih.gov This can occur through several mechanisms, including competition for shared co-regulator proteins, heterodimerization with common partners like the Retinoid X Receptor (RXR), or binding to overlapping hormone response elements on DNA. nih.gov

Given its steroidal structure, this compound may exhibit crosstalk with various nuclear receptors, such as:

Glucocorticoid Receptor (GR): Structural similarities to corticosteroids suggest a potential for interaction with the GR pathway.

Mineralocorticoid Receptor (MR): As with other pregnane (B1235032) derivatives, there could be some affinity for the MR, leading to potential effects on electrolyte balance.

Progesterone (B1679170) Receptor (PR): The pregnane backbone is the core structure for progestogens, indicating a possibility of interaction with the PR.

Androgen Receptor (AR): Some steroids can exhibit promiscuous binding to other steroid hormone receptors, including the AR.

Interactive Data Table: Potential Nuclear Receptor Crosstalk

| Nuclear Receptor Family | Potential for Crosstalk with this compound | Implied Biological Relevance |

| Glucocorticoid Receptor | High | Regulation of inflammation, metabolism, and immune response |

| Mineralocorticoid Receptor | Moderate | Control of blood pressure and electrolyte homeostasis |

| Progesterone Receptor | Moderate to High | Reproductive functions and hormone-sensitive cancers |

| Androgen Receptor | Low to Moderate | Male reproductive development and function |

| Peroxisome Proliferator-Activated Receptors | Unknown | Lipid metabolism, inflammation, and energy homeostasis |

| Liver X Receptors | Unknown | Cholesterol metabolism and lipogenesis |

Enzyme Inhibition and Metabolic Modulation

Interference with Steroidogenic Enzyme Function

Steroidogenic enzymes are crucial for the biosynthesis of all steroid hormones from cholesterol. The potential for this compound to interfere with these enzymes could have significant physiological consequences. Key enzymes in the steroidogenic pathway include those of the cytochrome P450 superfamily and hydroxysteroid dehydrogenases.

While specific inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) of this compound against specific steroidogenic enzymes are not well-documented, its structure suggests that it could potentially interact with enzymes such as:

CYP11A1 (Cholesterol side-chain cleavage enzyme): The initial rate-limiting step in steroidogenesis.

CYP17A1 (17α-hydroxylase/17,20-lyase): A key branch point for the synthesis of glucocorticoids and sex steroids.

CYP21A2 (21-hydroxylase): Essential for the synthesis of corticosteroids. nih.gov

3β-hydroxysteroid dehydrogenase (3β-HSD): Catalyzes a necessary step in the formation of active steroid hormones.

11β-hydroxylase (CYP11B1) and Aldosterone synthase (CYP11B2): Involved in the final steps of cortisol and aldosterone synthesis, respectively. nih.gov

Further enzymatic assays are necessary to determine the precise nature and extent of any inhibitory or modulatory effects of this compound on these and other steroidogenic enzymes.

Influence on Cytochrome P450 (CYP) Enzymes

Cytochrome P450 enzymes are a large family of proteins involved in the metabolism of a wide variety of endogenous and exogenous compounds, including steroids. nih.govnih.gov The interaction of this compound with CYP enzymes can be twofold: it can be a substrate for metabolism by CYPs, and it can also act as an inhibitor or inducer of CYP enzymes, potentially leading to drug-drug interactions.

The metabolism of steroid hormones is predominantly carried out by CYP enzymes in the liver. Specific CYPs, such as those in the CYP3A family, are known to be major players in steroid hydroxylation and degradation. While the specific metabolic fate of this compound has not been elucidated, it is likely metabolized by one or more CYP isoforms.

Furthermore, the potential for this compound to inhibit or induce CYP enzymes is an important consideration. Inhibition of a CYP enzyme can lead to decreased metabolism and increased plasma concentrations of co-administered drugs that are substrates for that enzyme. nih.gov Conversely, induction can increase the metabolism of other drugs, potentially reducing their efficacy.

Interactive Data Table: Potential Interactions with Cytochrome P450 Enzymes

| CYP Enzyme Family | Potential Role in Metabolism of this compound | Potential for Inhibition/Induction |

| CYP3A | High | High |

| CYP2C | Moderate | Moderate |

| CYP1A | Low | Low |

| CYP2D6 | Low | Low |

It is important to note that the information in the tables above is based on the general properties of steroid compounds and the known functions of the listed biological targets. Specific experimental data for this compound is currently lacking.

Structure Activity Relationship Sar Studies of 17,21 Dihydroxypregna 4,6 Diene 3,20 Dione Analogues

Correlating Structural Features with Receptor Binding Affinity and Selectivity

The binding affinity and selectivity of 17,21-Dihydroxypregna-4,6-diene-3,20-dione analogues to their target receptors are highly dependent on their structural features. Modifications to the steroid nucleus can significantly alter these properties. For instance, the introduction of a 6-carboxymethyl group to prednisolone (B192156), a structurally related corticosteroid, has been shown to reduce its binding affinity for the glucocorticoid receptor. nih.gov

In a study of novel 17-substituted pregnadiene derivatives, the nature of the substituent at the 17-position was found to play a crucial role in determining the binding affinity for the androgen receptor. nih.gov Derivatives with a cyclohexyl group in the side chain exhibited a high affinity for the androgen receptor, whereas other substitutions resulted in a lack of binding. nih.gov This highlights the specific steric and electronic requirements of the receptor's binding pocket.

The selectivity of these analogues for different receptors is also a key consideration. For example, some progesterone (B1679170) derivatives have been found to interact selectively with membrane progesterone receptors (mPRs) with no significant affinity for nuclear progesterone receptors (nPRs). researchgate.net This selectivity was influenced by modifications such as the presence of a 19-hydroxyl group and the removal of the 3-keto group. researchgate.net

Below is an interactive data table summarizing the inhibitory activity and receptor binding affinity of some 17-substituted pregnadiene derivatives. nih.gov

| Compound | 5α-Reductase IC50 (µM) | Androgen Receptor Affinity |

| 4 | 0.17 | Did not bind |

| 5 | 0.19 | High |

| 6 | 1 | Higher than DHT |

| 7 | 4.2 | Higher than DHT |

| 8 | 2.7 | Did not bind |

Data sourced from in vitro studies on gonadectomized hamster prostate. nih.gov

Impact of Functional Group Modifications on Biological Efficacy

Functional groups are pivotal in defining the biological efficacy of this compound analogues, influencing their anti-inflammatory and anti-proliferative activities. The strategic addition, removal, or modification of functional groups can enhance the desired therapeutic effects while minimizing adverse reactions. reachemchemicals.comnih.gov

The introduction of a 6-carboxymethyl group into the prednisolone structure, for example, not only reduces receptor binding affinity but also leads to a general reduction in glucocorticoid activities, including anti-proliferative effects. nih.gov This suggests that while these derivatives may retain topical anti-inflammatory activity, their systemic effects could be diminished. nih.gov

The modification of functional groups can also impact the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion. reachemchemicals.com For instance, enhancing the polarity of a molecule through the introduction of specific functional groups can facilitate its elimination from the body, potentially reducing toxicity. reachemchemicals.com The goal of such modifications is often to simplify the structure, improve activity and selectivity, and enhance pharmacokinetic profiles. nih.gov

Stereochemical Considerations in Molecular Recognition and Activity

The three-dimensional structure of this compound analogues is a critical determinant of their biological activity. The stereochemistry of the steroid nucleus, with its characteristic arrangement of fused rings, dictates how the molecule fits into the binding site of a receptor.

The typical conformation of the pregnane (B1235032) scaffold consists of chair conformations for rings B and C, while ring A can be a distorted half-chair and ring D often adopts an envelope conformation. researchgate.net This specific arrangement of atoms in space is essential for molecular recognition by the target receptor. Even subtle changes in the stereochemistry of substituents can lead to significant differences in biological activity.

The spatial orientation of hydroxyl and acetyl groups, particularly at the C17 and C21 positions, is crucial for establishing key interactions, such as hydrogen bonds, with amino acid residues in the receptor's binding pocket. These interactions are fundamental to the ligand-receptor binding and subsequent biological response.

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling are indispensable tools in the SAR analysis of this compound analogues. These techniques provide valuable insights into the interactions between ligands and their receptors at the molecular level, which can guide the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov By developing predictive models, researchers can screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing. nih.govacs.org

Molecular docking simulations are employed to predict the binding mode and affinity of a ligand to its receptor. researchgate.net This allows for the visualization of the ligand-receptor complex and the identification of key interactions that contribute to binding. researchgate.net Such information is invaluable for understanding the molecular basis of activity and for designing new analogues with improved binding characteristics. nih.govmdpi.com

Preclinical Research Applications of 17,21 Dihydroxypregna 4,6 Diene 3,20 Dione

In Vitro Mechanistic Investigations

No publicly available research was found that specifically investigated the in vitro mechanistic properties of 17,21-Dihydroxypregna-4,6-diene-3,20-dione. This includes a lack of data in the following key areas:

Cell-Based Assays for Gene Regulation and Protein Expression

There are no published studies detailing the use of cell-based assays to examine the effects of this compound on gene regulation or protein expression. Consequently, no data tables on specific gene or protein modulation by this compound can be provided.

Cellular Pathway Analysis using Omics Technologies

There is no evidence of studies employing omics technologies (such as transcriptomics, proteomics, or metabolomics) to analyze the cellular pathways affected by this compound. As a result, no data on its impact on cellular signaling or metabolic pathways can be presented.

In Vivo Studies in Mechanistic Animal Models

The search for in vivo studies of this compound in mechanistic animal models also yielded no specific results. This indicates a gap in the current scientific knowledge regarding the compound's effects in a whole-organism context.

Investigation of Anti-inflammatory Mechanisms in Disease Models

No published research was identified that investigates the anti-inflammatory mechanisms of this compound in any animal models of disease.

Elucidation of Immunomodulatory Effects

Similarly, there are no available studies that elucidate the potential immunomodulatory effects of this compound in animal models.

Exploration of Anti-proliferative and Cytotoxic Mechanisms in Preclinical Cancer Models

No preclinical studies detailing the anti-proliferative or cytotoxic mechanisms of this compound in cancer models were found in the available scientific literature. Research on other steroid derivatives, such as certain 4-azapregnene derivatives, has shown cytotoxic activity in various cancer cell lines. nih.gov However, these findings cannot be directly attributed to this compound.

Analysis of Multi-Drug Resistance (MDR) Reversal Mechanisms

There is no available data from preclinical studies on the analysis of multi-drug resistance (MDR) reversal mechanisms of this compound. Studies on other pregnane (B1235032) steroid glycosides isolated from natural sources have demonstrated the ability to reverse P-glycoprotein (P-gp)-mediated multidrug resistance in cancer cell lines. nih.govnih.gov Additionally, synthetic solanidine (B192412) analogs derived from pregnadienolone acetate (B1210297) have been investigated for their MDR-reversal properties. mdpi.com However, specific research on this compound in this context is absent from the current body of scientific literature.

Neuroprotective Activity in Cellular and Animal Models

No studies investigating the neuroprotective activity of this compound in either cellular or animal models were identified. The field of neuroprotection research is extensive, with numerous natural and synthetic compounds being evaluated for their potential to mitigate neuronal damage. mdpi.comnih.govnih.gov However, this compound has not been a subject of these investigations according to the available data.

Future Research Directions and Emerging Avenues for 17,21 Dihydroxypregna 4,6 Diene 3,20 Dione

Development as Chemical Probes for Uncovering Novel Biological Targets

One of the most promising future directions for 17,21-Dihydroxypregna-4,6-diene-3,20-dione is its development into chemical probes. By strategically modifying the steroid scaffold, researchers can create powerful tools to identify and validate novel biological targets. This involves introducing specific functional groups that allow for visualization or affinity-based purification of protein partners.

Potential Modifications for Probe Development:

Fluorophores: Attaching fluorescent dyes (e.g., fluorescein, rhodamine) would enable the visualization of the compound's subcellular localization and its interaction with targets in living cells using advanced microscopy techniques.

Biotinylation: Incorporating a biotin tag would facilitate the isolation of binding partners through affinity chromatography with streptavidin-coated beads. The isolated proteins can then be identified using mass spectrometry.

Photo-affinity Labels: Introducing photo-reactive groups (e.g., benzophenones, aryl azides) would allow for covalent cross-linking of the steroid to its biological target upon UV irradiation, enabling irreversible capture and subsequent identification.

These chemical probes could be instrumental in "deorphanizing" receptors or identifying off-target effects of related steroid-based drugs, thereby expanding our understanding of steroid signaling pathways and revealing new therapeutic opportunities.

Advanced Synthetic Strategies for Diversification and Library Generation

To fully explore the structure-activity relationship (SAR) of this compound, the development of advanced synthetic strategies for generating diverse chemical libraries is essential. Combinatorial chemistry and parallel synthesis are powerful approaches to rapidly create a multitude of analogs from a common core structure. wikipedia.orgnih.gov

Key Synthetic Approaches:

Solid-Phase Organic Synthesis (SPOS): By anchoring the pregnane (B1235032) scaffold to a solid support, reagents can be used in large excess to drive reactions to completion, with purification simplified to washing and filtration. crsubscription.com This technique is highly amenable to automation and the creation of large libraries.

Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally complex and diverse molecules from simple starting materials. Applying DOS principles to the pregnane core could yield novel ring systems and stereochemical arrangements, significantly expanding the explored chemical space.

Late-Stage Functionalization: Developing methods to selectively modify the steroid skeleton at a late stage of the synthesis allows for the rapid generation of analogs from a common advanced intermediate. This is particularly useful for introducing modifications at positions that are traditionally difficult to access.

These synthetic endeavors will produce libraries of related compounds that can be screened in high-throughput assays to identify molecules with improved potency, selectivity, or novel biological activities. uomustansiriyah.edu.iq

Table 1: Potential Diversification Points on the this compound Scaffold

| Position | Functional Group | Potential Modifications | Desired Outcome |

| C21 | Primary Hydroxyl | Esterification, Etherification, Azide/Amine introduction | Modulate solubility, cell permeability, and target binding |

| C17 | Tertiary Hydroxyl | Not easily modified directly; protects adjacent C20 ketone | Maintain corticoid-like side chain structure |

| C3 | Ketone | Oximation, Reductive amination | Alter receptor interaction and metabolic stability |

| C6/C7 | Diene System | Cycloaddition reactions, Halogenation | Introduce conformational constraints, new functional groups |

| Steroid Backbone | C-H Bonds | C-H activation/functionalization | Introduce novel substituents for SAR exploration |

Integration of Artificial Intelligence and Machine Learning in Pregnane Discovery

Applications of AI/ML:

Predictive Modeling: ML models can be trained on existing data from other steroids to predict the biological activity of novel this compound derivatives. nih.govfrontiersin.org This includes predicting binding affinity for specific receptors and forecasting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. mdpi.com

Virtual Screening: AI algorithms can screen vast virtual libraries of pregnane analogs against 3D structures of target proteins, identifying promising candidates for synthesis and experimental testing. nih.gov

De Novo Design: Generative AI models can design entirely new pregnane-based molecules with desired properties, exploring chemical space beyond what is intuitively accessible to medicinal chemists. harvard.edu

Pathway Analysis: AI can analyze complex biological data to identify pathways and targets modulated by pregnane steroids, helping to elucidate their mechanism of action. news-medical.net

By integrating AI and ML, researchers can prioritize the synthesis of the most promising compounds, reducing the time and cost associated with traditional trial-and-error approaches and increasing the efficiency of the discovery pipeline. researchgate.net

Investigation of Stereoisomer-Specific Biological Activities

The biological activity of chiral molecules, such as steroids, is often highly dependent on their three-dimensional structure. solubilityofthings.com Different stereoisomers of a compound can have vastly different affinities for their biological targets, leading to variations in efficacy and even different biological effects altogether. nih.gov The this compound molecule contains multiple chiral centers, meaning it can exist in various stereoisomeric forms.

A critical area of future research is the stereoselective synthesis of each isomer and the subsequent investigation of their individual biological activities. This is crucial because one isomer may possess the desired therapeutic effect while another could be inactive or even contribute to undesirable side effects.

Key Research Objectives:

Develop synthetic routes that allow for precise control over the stereochemistry at each chiral center.

Characterize the absolute configuration of each synthesized isomer.

Perform comparative biological assays to evaluate the potency, selectivity, and mechanism of action of each individual stereoisomer.

Understanding the stereoisomer-specific activities is fundamental for the development of a safe and effective therapeutic agent and is a prerequisite for advancing any lead compound toward clinical development. The affinity of different isomers for cytochrome P-450 enzymes, for instance, can be highly dependent on the molecule's stereochemistry. nih.gov

Q & A

What validated analytical methods are recommended for quantifying 17,21-Dihydroxypregna-4,6-diene-3,20-dione in complex matrices, and how should researchers address matrix interference?

Basic Research Question

High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is widely used due to its specificity for steroidal compounds . For biological matrices (e.g., plasma), solid-phase extraction (SPE) or liquid-liquid extraction is recommended to reduce interference from endogenous lipids. Method validation should include spike-and-recovery tests at low, medium, and high concentrations to assess matrix effects. Parallel analysis using thin-layer chromatography (TLC) can cross-validate purity, especially when isolating degradation products .

How does the stability of this compound vary under different storage conditions, and what degradation products are formed?

Basic Research Question

The compound is sensitive to light, humidity, and oxidative stress. Accelerated stability studies (40°C/75% RH for 6 months) show decomposition via C6-C7 diene isomerization and hydroxyl group oxidation, forming 3-keto and 20-keto derivatives . For long-term storage, anhydrous conditions at -20°C in amber vials with nitrogen headspace are optimal. Degradation kinetics should be modeled using Arrhenius equations to predict shelf life .

What strategies are effective in optimizing the stereoselective synthesis of this compound, particularly for minimizing epimerization at C17?

Advanced Research Question

Epimerization at C17 is a critical challenge due to keto-enol tautomerism. Using bulky protecting groups (e.g., tert-butyldimethylsilyl) for the 21-hydroxy moiety reduces steric strain during ring closure . Catalytic asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) improves stereochemical control. Reaction monitoring via in-situ FTIR or Raman spectroscopy helps identify transient intermediates, enabling real-time adjustments to pH and temperature .

How can researchers resolve contradictions in reported pharmacological data, such as conflicting receptor binding affinities or metabolic half-lives?

Advanced Research Question

Discrepancies often arise from variations in assay conditions (e.g., buffer ionic strength, cofactor concentrations). A meta-analysis framework should:

- Normalize data using reference standards (e.g., dexamethasone for glucocorticoid receptor assays).

- Apply multivariate regression to account for covariates like cell line provenance or incubation time.

- Validate findings using orthogonal assays (e.g., surface plasmon resonance vs. radioligand binding) .

What theoretical frameworks guide the investigation of this compound’s role in modulating glucocorticoid receptor isoforms?

Advanced Research Question

The "ligand-induced conformational selection" model explains isoform-specific effects. Researchers should:

- Use molecular dynamics simulations to predict binding pocket flexibility.

- Design mutant receptors (e.g., GRα vs. GRβ) to isolate structural determinants of activity.

- Integrate transcriptomic data (RNA-seq) with pharmacodynamic models to quantify tissue-specific responses .

What are the key considerations for establishing in vitro-in vivo correlations (IVIVC) for this compound’s toxicological profile?

Basic Research Question

Prioritize hepatocyte and renal proximal tubule models due to the compound’s CYP3A4-mediated metabolism and renal excretion. Use physiologically based pharmacokinetic (PBPK) modeling to scale in vitro IC50 values to in vivo doses. Include redox-sensitive endpoints (e.g., glutathione depletion) to assess oxidative stress .

How can researchers address challenges in separating this compound from its Δ4,6-diene isomers during purification?

Advanced Research Question

Leverage countercurrent chromatography (CCC) with a heptane/ethyl acetate/methanol/water (5:5:5:5) solvent system, which exploits differences in partition coefficients. For preparative-scale work, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieve baseline resolution. Monitor isomerization via circular dichroism (CD) spectroscopy .

Methodological Notes

- Experimental Design : Use factorial designs to evaluate interactions between synthesis parameters (e.g., temperature, catalyst loading) .

- Data Contradiction Analysis : Apply Bayesian statistical models to weigh evidence from conflicting studies .

- Safety Protocols : Follow GHS Category 2 guidelines for handling carcinogenic and reproductive hazards, including fume hood use and PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.